Grepafloxacin, (R)-
CAS No.: 146761-68-4
Cat. No.: VC17122491
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146761-68-4 |
|---|---|
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1 |
| Standard InChI Key | AIJTTZAVMXIJGM-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
| Canonical SMILES | CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
Introduction
Chemical Identity and Stereochemical Properties
Structural Characterization
(R)-Grepafloxacin ((±)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid) is a chiral fluoroquinolone distinguished by a cyclopropyl group at position 1 and a methyl-piperazinyl moiety at position 7 . Its molecular formula is , with a molecular weight of 422.88 g/mol . The compound’s stereocenter at position 5 of the quinolone core dictates its enantiomeric configuration .
Stereochemistry and Enantiomeric Differentiation
Grepafloxacin’s racemic nature complicates its pharmacological evaluation, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic properties. The (R)-enantiomer (CAS 146761-68-4) and (S)-enantiomer (CAS 146761-69-5) differ in spatial orientation, potentially influencing target binding and metabolic pathways .
| Property | (R)-Grepafloxacin | (S)-Grepafloxacin |
|---|---|---|
| CAS Number | 146761-68-4 | 146761-69-5 |
| Stereocenter | C5 (R-configuration) | C5 (S-configuration) |
| Antimicrobial Activity | Not fully characterized | Not fully characterized |
Table 1: Stereochemical differentiation of grepafloxacin enantiomers .
Pharmacological Profile and Mechanism of Action
Target Engagement and Antibacterial Efficacy
As a fluoroquinolone, (R)-grepafloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and repair. The racemic mixture demonstrates activity against gram-positive (Streptococcus pneumoniae) and gram-negative (Haemophilus influenzae) pathogens . While enantiomer-specific potency remains unquantified in public studies, molecular docking simulations suggest that the (R)-form’s cyclopropyl group may enhance hydrophobic interactions with gyrase binding pockets .
Comparative Pharmacodynamics
Synthesis and Chiral Resolution
Synthetic Pathway for Racemic Grepafloxacin
The synthesis begins with carboxylic acid derivative 1, converted to a dimethyloxazoline intermediate 3 to block electrophilic activity at position 8 . Sequential lithiation and silylation yield intermediate 4, followed by methyl iodide addition to introduce the C5 methyl group (5). Desilylation and hydrolysis produce acid 6, which undergoes Grignard elongation and piperazine coupling to form racemic grepafloxacin (10) .
Pharmacokinetics and Metabolism
Absorption and Distribution
Racemic grepafloxacin achieves 70% oral bioavailability, with peak plasma concentrations () of 1.5 µg/mL within 2 hours post-dose . The (R)-enantiomer’s absorption kinetics are unreported, though gender-based differences in AUC (20–30% higher in females) suggest enantiomer-specific metabolic variability . Protein binding for the racemate is 50%, primarily to albumin .
Metabolism and Elimination
Hepatic CYP1A2 and CYP3A4 mediate oxidation and glucuronidation, yielding inactive metabolites . Renal excretion accounts for 10–15% of the racemic dose, with a plasma half-life of 12–15 hours . Hepatic impairment increases (R)- and (S)-enantiomer exposure by 40–60%, implicating P450-mediated clearance .
Analytical Methods for Enantiomer Characterization
Chiral Separation Techniques
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) could resolve (R)- and (S)-grepafloxacin. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid are typical for fluoroquinolone enantiomers .
Spectroscopic Identification
Circular dichroism (CD) spectra at 270 nm differentiate (R)- and (S)-enantiomers via Cotton effects. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) may also aid identification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume